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Compound Name: H-Gly-Trp-OH
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Cat. No.: B1294499

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Trp-OH, a dipeptide composed of glycine and tryptophan, is a molecule of interest in
various fields of biochemical and pharmaceutical research. Accurate characterization of its
chemical structure and purity is paramount for reliable experimental outcomes. This document
provides detailed application notes and protocols for the characterization of H-Gly-Trp-OH
using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of
the most powerful analytical techniques for structural elucidation of peptides.

Physicochemical Properties of H-Gly-Trp-OH

A summary of the key physicochemical properties of H-Gly-Trp-OH is presented in the table

below.

Property Value

Molecular Formula C13H15N303[1]

Molecular Weight 261.28 g/mol [1]
(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-

IUPAC Name _ _
yl)propanoic acid

CAS Number 2390-74-1[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual
atoms within a molecule, confirming the structure and integrity of H-Gly-Trp-OH.

Predicted *H NMR Chemical Shifts

The proton NMR spectrum of H-Gly-Trp-OH will exhibit characteristic signals for the protons of
the glycine and tryptophan residues. The aromatic protons of the indole ring of tryptophan are
expected in the downfield region (around 7-8 ppm), while the a-protons of both amino acid

residues are typically observed between 3.5-4.5 ppm.[2]

Proton Assignment Predicted Chemical Shift (6, ppm)
Tryptophan Aromatic Protons (indole ring) 7.0-8.0

Tryptophan Ha ~4.7

Tryptophan Hf3 ~3.3

Glycine Ha ~3.9

Amide NH 8.0-85

Note: These are predicted values based on typical chemical shifts of amino acid residues in
peptides and may vary depending on the solvent and pH.

Predicted *C NMR Chemical Shifts

The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the various

carbons of the glycine and tryptophan residues.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
Carbonyl Carbons (C=0) 170 -180

Tryptophan Aromatic Carbons (indole ring) 110 - 140

Tryptophan Ca ~55

Tryptophan Cp ~28

Glycine Ca ~43

Note: These are predicted values and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and amino acid
sequence of H-Gly-Trp-OH. Electrospray ionization (ESI) is a common method for ionizing

peptides for MS analysis.

Expected Mass Spectrometry Data

The primary ion observed in the mass spectrum will be the protonated molecule [M+H]*.
Tandem mass spectrometry (MS/MS) of this precursor ion will yield fragment ions that can be
used to confirm the peptide sequence. The major fragmentation occurs at the peptide bonds,

resulting in b- and y-type ions.

lon Calculated m/z
[M+H]* 262.12

b1 (Gly) 58.04

y1 (Trp) 205.09

Note: The m/z values are for the monoisotopic masses.

Experimental Protocols
NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve 1-5 mg of H-Gly-Trp-OH in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., D20 or DMSO-ds). For samples dissolved in D20, lyophilize the
sample from D20 two to three times to exchange labile amide and amine protons for
deuterium.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Acquire a one-dimensional (1D) *H NMR spectrum.

o Acquire a 1D 13C NMR spectrum.

o For unambiguous assignment, acquire two-dimensional (2D) NMR spectra such as COSY
(Correlation Spectroscopy) to identify spin-coupled protons and HSQC (Heteronuclear
Single Quantum Coherence) to correlate protons with their directly attached carbons.

o Data Analysis: Process the acquired spectra using appropriate NMR software. Reference the
spectra to a known standard (e.g., TMS or the residual solvent peak). Assign the resonances
to the corresponding nuclei in the H-Gly-Trp-OH molecule.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a stock solution of H-Gly-Trp-OH in a suitable solvent (e.g., HPLC-grade water or
50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 uM in a solvent compatible with
ESI-MS, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50
acetonitrile:water).[3]

e Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization
source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

o Data Acquisition:
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o Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]* precursor
ion.

o Perform a product ion scan (MS/MS) on the [M+H]* precursor ion. Optimize the collision
energy (typically 10-30 eV) to achieve a good fragmentation pattern.[3]

o Data Analysis: Analyze the mass spectra to confirm the mass of the precursor ion and to
identify the b- and y-type fragment ions, which will verify the amino acid sequence.

Visualizations
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Caption: Experimental workflow for the characterization of H-Gly-Trp-OH.

Predicted MS/MS Fragmentation

[H-Gly-Trp-OH + H]*

Fragmentation

b1 ion

y1ion

(Trp)
m/z = 205.09

(Gly)
m/z = 58.04

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mass_Spectrometry_Analysis_of_Gly_Trp_Gly_Peptide.pdf
https://www.benchchem.com/product/b1294499?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of protonated H-Gly-Trp-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1294499?utm_src=pdf-body-img
https://www.benchchem.com/product/b1294499?utm_src=pdf-body
https://www.benchchem.com/product/b1294499?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/h-gly-trp-oh-2390-74-1
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Properties_of_H_Gly_Trp_Gly_OH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Mass_Spectrometry_Analysis_of_Gly_Trp_Gly_Peptide.pdf
https://www.benchchem.com/product/b1294499#h-gly-trp-oh-characterization-by-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b1294499#h-gly-trp-oh-characterization-by-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b1294499#h-gly-trp-oh-characterization-by-nmr-and-mass-spectrometry
https://www.benchchem.com/product/b1294499#h-gly-trp-oh-characterization-by-nmr-and-mass-spectrometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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